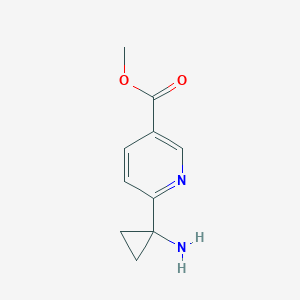
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (MMP) is a small molecule that has been studied for its potential applications in scientific research. It is a type of pyrazole that has been studied for its biochemical and physiological effects. It has been used in drug discovery studies and as an inhibitor of certain enzymes.
Scientific Research Applications
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has been studied for its potential applications in drug discovery, as an inhibitor of certain enzymes, and as a tool for studying protein-protein interactions. It has also been used to study the effects of certain compounds on cells, as well as to study the effects of certain hormones on cells.
Mechanism of Action
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to interact with certain proteins, such as the androgen receptor, which can lead to changes in gene expression.
Biochemical and Physiological Effects
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to interact with certain proteins, such as the androgen receptor, which can lead to changes in gene expression. Furthermore, it has been shown to affect cell growth and differentiation, as well as to induce apoptosis in certain cell types.
Advantages and Limitations for Lab Experiments
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has several advantages for use in lab experiments. It is easy to synthesize, and it is stable at room temperature. Furthermore, it is non-toxic, and it has a low molecular weight, making it easy to manipulate. However, it is not suitable for use in vivo experiments, as it is not water-soluble.
Future Directions
Future research on Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate could focus on its potential applications in drug discovery and development, as well as its potential as an inhibitor of certain enzymes. Additionally, further research could be conducted to investigate the effects of Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate on cell growth and differentiation, as well as its effects on gene expression. Finally, further research could be conducted to investigate the potential of Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate as an inhibitor of certain proteins, such as the androgen receptor.
Synthesis Methods
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate can be synthesized via a two-step process. The first step involves the reaction of 4-methoxybenzaldehyde and phenylhydrazine in an acidic medium to form the intermediate compound 4-methoxybenzylidene-phenylhydrazine. This intermediate compound is then reacted with methyl acetoacetate in an acidic medium to form Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate.
properties
IUPAC Name |
methyl 2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-10-8-14(9-11-16)13-21-18(19(22)24-2)12-17(20-21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAUNMMEVUUHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)



![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)

